187-1,N-WASP 抑制剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

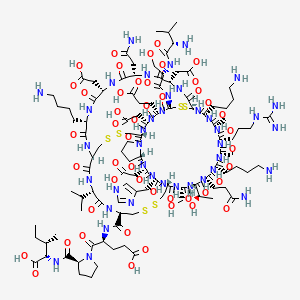

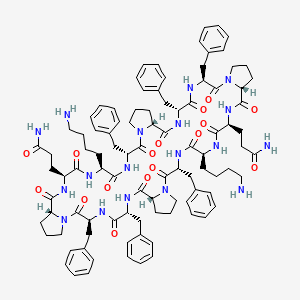

The “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide . It is an allosteric inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP) . This small molecule/inhibitor is primarily used for Cell Structure applications . It controls the biological activity of N-WASP .

Synthesis Analysis

The synthesis of 187-1 involves the creation of a biotinylated derivative of 187-1 containing a benzoylphenylalanine . As a control, the enantiomer of 187-1 was synthesized and purified. It had no effect on N-WASP-containing polymerization reactions at concentrations >50 μM .

Molecular Structure Analysis

The empirical formula of the 187-1, N-WASP inhibitor is C96H122N18O16 . It has a molecular weight of 1784.11 .

Chemical Reactions Analysis

The 187-1, N-WASP inhibitor potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2) with an IC50 of 2 μM . It prevents the activation of the Arp2/3 complex by N-WASP by stabilizing the autoinhibited state of the protein .

Physical And Chemical Properties Analysis

The 187-1, N-WASP inhibitor is a lyophilized solid . It is white in color . It is soluble in DMSO at 1 mg/mL and in 5% acetic acid . The storage condition is OK to freeze and it is desiccated (hygroscopic) . The storage temperature is -20°C .

科学研究应用

Cell Morphology and Motility

The N-WASP inhibitor 187-1 has been instrumental in studies of cell morphology and motility. By inhibiting N-WASP, it prevents the activation of the Arp2/3 complex, which is crucial for actin polymerization . This has allowed researchers to dissect the signaling pathways that govern the formation of cellular structures and understand the dynamics of cell shape and movement.

Actin Cytoskeleton Studies

187-1 is a valuable agent for probing the actin cytoskeleton. It blocks actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), providing insights into the physiological roles of actin and its regulation by various signaling networks . This has implications for understanding diseases where actin polymerization is disrupted.

Neurological Disorder Research

N-WASP is implicated in neurological disorders, and 187-1 serves as a means to study its role. By controlling N-WASP activity, researchers can explore the pathophysiology of conditions like Wiskott-Aldrich syndrome and potentially develop therapeutic strategies .

Cancer Research

The inhibitor’s ability to modulate the actin cytoskeleton makes it a tool for cancer research. Actin dynamics are essential for cancer cell migration and invasion, and 187-1 can help in identifying how N-WASP-driven actin polymerization contributes to cancer progression .

Drug Development

As a specific inhibitor of N-WASP, 187-1 aids in the development of new drugs targeting actin dynamics. It serves as a lead compound for designing molecules that can modulate the actin cytoskeleton in various diseases, including metastatic cancers .

Chemical Genetics

187-1 exemplifies the use of chemical genetics to study cell biology. It acts as a ‘mutant’ molecule that induces a phenotype, allowing researchers to trace back to the protein target and establish a causal link between N-WASP and cellular behaviors .

Signal Transduction Research

This inhibitor is used to dissect complex signaling pathways that regulate the actin cytoskeleton. By inhibiting N-WASP, it helps in mapping out the signal transduction that leads to actin polymerization and subsequent cellular responses .

Developmental Biology

In developmental biology, 187-1 provides a means to study the role of N-WASP in cell division, migration, and differentiation. It helps in understanding how actin-related processes contribute to the development of organisms .

作用机制

Target of Action

The primary target of the 187-1, N-WASP inhibitor is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a protein that has been investigated for its role as a node interconnecting various actin signaling networks .

Mode of Action

The 187-1, N-WASP inhibitor operates through an allosteric mechanism . It directly binds to N-WASP with high affinity and stabilizes the autoinhibited conformation of N-WASP . This prevents the activation of the Actin-Related Protein 2/3 (Arp2/3) complex by inhibiting the interaction between N-WASP and Arp2/3 .

Biochemical Pathways

The 187-1, N-WASP inhibitor affects the actin assembly pathway . It potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), a key regulator of actin polymerization .

Pharmacokinetics

It’s worth noting that the inhibitor is a 14-amino acid cyclic peptide , which may influence its pharmacokinetic properties.

Result of Action

The result of the action of the 187-1, N-WASP inhibitor is the inhibition of actin assembly . By preventing the activation of the Arp2/3 complex, the inhibitor disrupts the formation of new actin filaments .

安全和危害

未来方向

属性

IUPAC Name |

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIQAVQWWOKNF-RNEDXEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H122N18O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1784.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。